N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
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Overview
Description
N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with piperazine and subsequent functionalization to introduce the carboxamide group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-ethylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide include other piperazine derivatives with different substituents on the pyrazole and pyrimidine rings. Examples might include:
- N-(2-methylphenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
- N-(2-chlorophenyl)-4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity, solubility, and overall chemical properties. These differences can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-16-6-3-4-7-17(16)24-20(28)26-12-10-25(11-13-26)18-14-19(22-15-21-18)27-9-5-8-23-27/h3-9,14-15H,2,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSFEOAHLLKBSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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